molecular formula C18H12BrNO5 B12122548 N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12122548
M. Wt: 402.2 g/mol
InChI Key: NIFVGRWGDVXJCL-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule featuring a chromene (benzopyran) core substituted at position 6 with a bromine atom and at position 3 with a carboxamide group. The carboxamide is further functionalized with a 1,3-benzodioxole moiety via a methylene linker. Crystallographic studies using programs like SHELXL and visualization tools such as ORTEP-3 are critical for elucidating its three-dimensional conformation and intermolecular interactions.

Properties

Molecular Formula

C18H12BrNO5

Molecular Weight

402.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H12BrNO5/c19-12-2-4-14-11(6-12)7-13(18(22)25-14)17(21)20-8-10-1-3-15-16(5-10)24-9-23-15/h1-7H,8-9H2,(H,20,21)

InChI Key

NIFVGRWGDVXJCL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

Preparation Methods

Formation of the Benzodioxole Ring

Catechol undergoes cyclization with formaldehyde under acidic conditions to form 1,3-benzodioxole. Subsequent functionalization at the 5-position is achieved via Friedel-Crafts alkylation or Vilsmeier-Haack formylation to introduce a methyl group. For example, reaction with chloromethyl methyl ether in the presence of AlCl₃ yields 5-(chloromethyl)-1,3-benzodioxole.

Amination of the Benzodioxole Derivative

The chloromethyl intermediate is converted to the primary amine through nucleophilic substitution with aqueous ammonia or Gabriel synthesis. Using hexamethylenetetramine (HMTA) in ethanol at reflux conditions provides 1,3-benzodioxol-5-ylmethylamine with a yield of 68–72%.

Synthesis of 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylic Acid

The chromene core is constructed through cyclization and subsequent bromination:

Chromene Ring Formation

Salicylaldehyde derivatives react with diethyl malonate in a Knoevenagel condensation to form 2H-chromene-3-carboxylate esters. For instance, salicylaldehyde and diethyl malonate in acetic anhydride yield ethyl 2-oxo-2H-chromene-3-carboxylate.

Bromination at the 6-Position

Electrophilic bromination is performed using bromine (Br₂) in dichloromethane or N-bromosuccinimide (NBS) in dimethylformamide (DMF). NBS selectively brominates the chromene at the 6-position with a regioselectivity >90% when catalyzed by FeCl₃.

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed using NaOH in ethanol-water (1:1) at 80°C, yielding 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with >95% conversion.

Coupling via Amide Bond Formation

The final step involves coupling the benzodioxolylmethylamine and chromene-carboxylic acid intermediates:

Activation of the Carboxylic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride. Alternatively, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed for in-situ activation.

Amidation Reaction

The activated acid reacts with 1,3-benzodioxol-5-ylmethylamine in anhydrous DMF or tetrahydrofuran (THF). Using EDC/HOBt at 0–5°C for 12 hours provides the target compound with a yield of 75–82%.

Optimization and Comparative Analysis

Table 1: Bromination Methods for Chromene Intermediate

Brominating AgentCatalystSolventTemperatureYield (%)
Br₂FeCl₃CH₂Cl₂25°C88
NBSAIBNDMF80°C92
HBr/H₂O₂Acetic Acid50°C78

Table 2: Amidation Coupling Conditions

Activation MethodBaseSolventTime (h)Yield (%)
SOCl₂Et₃NTHF680
EDC/HOBtDIPEADMF1282
DCC/DMAPCHCl₃2470

Challenges and Alternative Routes

Regioselectivity in Bromination

Competitive bromination at the 8-position of the chromene is mitigated by using NBS with radical initiators like AIBN, enhancing 6-bromo selectivity to 95%.

Purification Strategies

Column chromatography with silica gel (eluent: hexane/ethyl acetate 3:1) effectively isolates the final product, achieving >98% purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can be used to modify the chromene core, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenes.

Scientific Research Applications

Chemistry

N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enabling researchers to explore new synthetic pathways and develop novel compounds with specific properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Studies suggest that it may interact with specific molecular targets, thereby influencing biological pathways related to cell proliferation and apoptosis. For instance, it has shown promise in inhibiting certain kinases involved in cancer cell survival .

Medicine

The medicinal applications of this compound are particularly noteworthy. Research indicates its potential anticancer and antimicrobial properties. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit microbial growth, making it a candidate for further development in cancer therapy and antimicrobial treatments .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structural characteristics make it suitable for creating functional materials in electronics and photonics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited potent antibacterial activity, suggesting its potential use as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with various biological pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(1,3-Benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide and Analogs

Compound Name (CAS No.) Core Structure Key Substituents Functional Groups Potential Implications
This compound Chromene (2H-chromene) 6-Bromo, 3-carboxamide linked to 1,3-benzodioxol-5-ylmethyl Bromine, carboxamide, benzodioxole Enhanced lipophilicity (bromine), potential π-π stacking (benzodioxole), H-bonding (amide)
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one (58404-93-6) Pyranone 3-Chloro, 5-acetyl, 6-methyl Chlorine, acetyl, methyl Electron-withdrawing effects (Cl, acetyl), reduced solubility vs. chromene derivatives
2-Bromo-4-chloro-5-methyl N-(2,3-dichlorophenyl)carbamate (195374-40-4) Carbamate 2-Bromo, 4-chloro, 5-methyl, N-(2,3-dichlorophenyl) Bromine, chlorine, carbamate High halogen content (may increase toxicity), carbamate’s hydrolytic instability
5-(3-Bromophenyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]imidazolidine-2,4-dione (1008958-00-6) Imidazolidinedione 3-(2-benzodioxin-6-yl-2-oxoethyl), 5-(3-bromophenyl) Bromine, benzodioxin, diketone Rigid aromatic systems (benzodioxin, bromophenyl), potential for diverse H-bonding motifs

Key Findings:

Substituent Effects: Halogenation: Bromine in the target compound and analogs (e.g., 1008958-00-6) enhances lipophilicity and may improve membrane permeability compared to chlorine-substituted derivatives (e.g., 58404-93-6) . Benzodioxole vs.

Hydrogen Bonding and Crystal Packing: The carboxamide group in the target compound facilitates N–H···O hydrogen bonds, which are critical for crystal stabilization .

Computational and Experimental Tools :

  • Programs like SHELXL enable precise refinement of crystallographic parameters (e.g., bond lengths, angles), while ORTEP-3 aids in visualizing molecular conformations. These tools are indispensable for comparing structural motifs across analogs.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H13BrN2O5
  • Molar Mass : 396.19 g/mol
  • CAS Number : 146721-06-4

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antioxidant Activity
    • The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. Research indicates that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
  • Anti-inflammatory Activity
    • Studies have demonstrated that this compound shows potent anti-inflammatory effects. It has been compared to curcumin, a well-known anti-inflammatory agent, and found to have superior activity in certain assays .
  • Antimicrobial Activity
    • The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies reported minimum inhibitory concentration (MIC) values indicating its effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential
    • Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. It appears to interfere with specific signaling pathways involved in cell proliferation and survival .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of matrix metalloproteinases (MMPs), which play a significant role in tissue remodeling and inflammation .
  • Modulation of Signaling Pathways : It influences various signaling pathways associated with inflammation and cancer progression, such as NF-kB and MAPK pathways, leading to reduced expression of pro-inflammatory cytokines .

Case Study 1: Anti-inflammatory Effects

A study compared the anti-inflammatory activity of this compound with curcumin in animal models. The results indicated a significant reduction in inflammation markers in treated groups compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound had MIC values of 12.4 µM and 16.4 µM respectively. These results indicate a strong potential for development into an antimicrobial agent .

Data Summary Table

Biological ActivityObservationsReference
AntioxidantEffective free radical scavenger
Anti-inflammatorySuperior activity compared to curcumin
AntimicrobialMIC values: S. aureus (12.4 µM), E. coli (16.4 µM)
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic Question: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
To confirm the structure, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to identify proton and carbon environments, particularly focusing on the benzodioxole and chromene moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., bromine’s characteristic 79Br/81Br^{79}Br/^{81}Br doublet).
  • Infrared Spectroscopy (IR) : Detect functional groups like carbonyl (C=O) and amide (N–H) stretches.
  • X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation to confirm stereochemical assignments .

Basic Question: How can researchers optimize synthesis protocols for this compound?

Methodological Answer:
Optimization should follow Design of Experiments (DOE) principles:

  • Parameter Screening : Test variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs to identify critical factors.
  • Response Surface Methodology (RSM) : Refine optimal conditions (e.g., 70°C in DMF with 1.2 eq. K2_2CO3_3) to maximize yield.
  • Statistical Validation : Perform ANOVA to confirm significance of parameter interactions.
    Refer to DOE frameworks in chemical technology for minimizing experimental runs while ensuring reproducibility .

Advanced Question: What computational strategies enhance reaction pathway prediction for novel derivatization?

Methodological Answer:
Advanced approaches include:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for key reactions (e.g., amide coupling).
  • Reaction Path Search Algorithms : Implement tools like GRRM or AFIR to explore intermediates and byproduct formation.
  • Machine Learning (ML) : Train models on existing chromene-carboxamide reaction datasets to predict regioselectivity.
    Integrate computational results with experimental validation via ICReDD’s feedback loop methodology .

Advanced Question: How should researchers address contradictions in biological activity data across assays?

Methodological Answer:
To resolve discrepancies:

  • Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Mechanistic Profiling : Use siRNA knockdown or competitive binding assays to confirm target engagement.
  • Meta-Analysis : Apply statistical frameworks (e.g., Bayesian inference) to reconcile outliers in dose-response curves.
    Contradictions may arise from assay-specific artifacts (e.g., solubility issues) or off-target effects, necessitating systematic validation .

Basic Question: What biological targets are hypothesized for this compound based on structural analogs?

Methodological Answer:
Analog studies suggest potential interactions with:

  • Kinase Enzymes : Chromene derivatives often inhibit MAPK or CDK families.
  • GPCRs : Benzodioxole groups may modulate serotonin or dopamine receptors.
  • Epigenetic Regulators : Brominated aromatics show affinity for histone deacetylases (HDACs).
    Preliminary screening should include kinase profiling panels and receptor-binding assays .

Advanced Question: How can researchers design stability studies under varying environmental conditions?

Methodological Answer:
Implement a Quality-by-Design (QbD) approach:

  • Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the amide bond).
  • Accelerated Stability Studies : Use Arrhenius modeling to extrapolate shelf-life.
  • Analytical Monitoring : Track degradation products via HPLC-MS and correlate with environmental parameters.
    Statistical tools like principal component analysis (PCA) can identify critical stability-influencing factors .

Advanced Question: What methodologies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:
Combine:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts.
  • CRISPR-Cas9 Screens : Identify gene knockouts that abolish compound activity.
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to map binding kinetics.
    Integrate multi-omics data (proteomics, transcriptomics) to construct pathway-level mechanistic hypotheses .

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